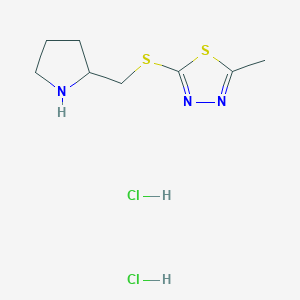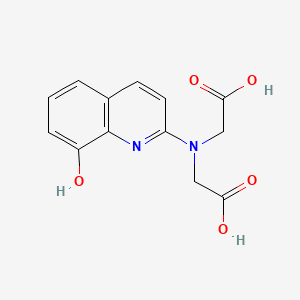
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has attracted significant interest due to its potential applications in various scientific fields. This compound is notable for its unique structure, which includes a tetrazole ring, piperazine moiety, and a tolyl group, making it a valuable subject for chemical, biological, and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step reactions. A common synthetic route starts with the preparation of the tetrazole derivative by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a catalytic amount of acid. The resulting 1-(3,4-difluorophenyl)-1H-tetrazole is then coupled with piperazine through a nucleophilic substitution reaction to form the piperazine-tetrazole intermediate. Finally, the intermediate is reacted with m-tolylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening could be employed to scale up the synthesis. Additionally, purification processes, including crystallization and chromatography, would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like methanol or tetrahydrofuran.
Substitution: Bases (e.g., sodium hydroxide), nucleophiles (e.g., alkyl halides), solvents (e.g., dimethylformamide).
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it useful for developing new synthetic methodologies.
Biology
In biological research, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone is used to study the effects of tetrazole and piperazine derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development and biomedical studies.
Medicine
The compound is explored for its therapeutic potential, particularly in developing drugs targeting specific biological pathways
Industry
Industrial applications include its use as a building block for manufacturing pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in chemical production processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. Its tetrazole ring can mimic the phosphate group, allowing it to bind to active sites of enzymes, while the piperazine moiety provides additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
Comparación Con Compuestos Similares
Compared to other tetrazole and piperazine derivatives, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-chlorophenyl)-1H-tetrazole
1-(4-nitrophenyl)-1H-tetrazole
1-(4-(2-phenylethyl)piperazin-1-yl)-2-(m-tolyl)ethanone
1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin
These compounds share some structural features but differ in their specific substituents and overall molecular architecture, resulting in distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-15-3-2-4-16(11-15)12-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-6-18(22)19(23)13-17/h2-6,11,13H,7-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWFGCNNSOAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)

![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)

![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)




